molecular formula C9H17NO2 B3098858 2-cyclopentyl-N-methoxy-N-methylacetamide CAS No. 134560-38-6

2-cyclopentyl-N-methoxy-N-methylacetamide

Cat. No. B3098858
CAS RN: 134560-38-6
M. Wt: 171.24 g/mol
InChI Key: QRMDRKGAMJCFSJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-N-methoxy-N-methylacetamide is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 .


Molecular Structure Analysis

The InChI code for 2-cyclopentyl-N-methoxy-N-methylacetamide is 1S/C9H17NO2/c1-10(12-2)9(11)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Cyclopentyl-N-methoxy-N-methylacetamide is a liquid at 20°C . It has a boiling point of 94°C at 100 mmHg and a refractive index of 1.43 . The compound has a density of 1.01 .

Scientific Research Applications

Synthesis Enhancement

A novel reagent for the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide structures has been developed, utilizing 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide. This reagent, derived from 2-chloro-N-methoxy-N-methylacetamide, facilitates the creation of α,β-unsaturated N-methoxy-N-methyl-amides through its reaction with various aldehydes under Julia conditions, showcasing its utility in enhancing synthetic methodologies (Manjunath, Sane, & Aidhen, 2006).

Spectroscopic Analysis

The vibrational spectra, including IR absorption and Raman spectra, of N-methylacetamide and related compounds have been explored. Detailed analysis using quantum mechanical calculations provides insights into the stable conformations and the correlation between structures and spectral data, enhancing our understanding of N-methylacetamide's spectroscopic properties (Davydova et al., 2014).

Molecular Interactions

Research on the binary mixtures of N-methylacetamide with 2-methoxyethanol and water has provided valuable data on the excess molar volumes, viscosity deviations, and isentropic compressibility changes. These studies, conducted at various temperatures, offer insights into the molecular interactions within these mixtures, contributing to our understanding of solution dynamics (Victor & Hazra, 2002).

Crystallography and Inclusion Compounds

Investigations into the crystal structures of N-methylacetamide inclusion compounds with a xanthenol host have highlighted the solvent's role in determining the structure and stability of these compounds. Different solvent compositions have led to the formation of compounds with varying host:guest ratios and polymorphs, shedding light on the intricacies of host-guest chemistry and crystal engineering (Sayed, Jacobs, & Taljaard, 2015).

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-methoxy-N-methylacetamide is not explicitly mentioned in the available resources. The mechanism of action would depend on the specific context in which the compound is used .

Safety and Hazards

The compound is classified as a flammable liquid and vapor . Safety measures include avoiding heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and using non-sparking tools . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

2-cyclopentyl-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(12-2)9(11)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMDRKGAMJCFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-methoxy-N-methylacetamide

Synthesis routes and methods I

Procedure details

N,O-Dimethylhydroxylamine hydrochloride (13 g, 0.12mole) was stirred in 250 mls of dichloroethane and cooled to 0° C. under argon. Triethylanime (25 g, 0.25mole) was added dropwise over 15 minutes and the mixture stirred cold for 30 minutes. The acid chloride of Example A (15 g,0.1mole) was dissolved in dichloroethane (50 mls) and added at 0° C. over 1/2 hour to the mixture. The mixture was then stirred for an additional hour at 0° C. The mixture was allowed to warm to room temperature over 2 hours and the solvent was removed in vacuo. The residue was treated with 100 mls of ethyl acetate/ether (25:75) and the triethylamine hydrochloride filtered. The filtrate was stripped of solvent and the residue distilled at 0.1 mm Hg, b.p.=62°-63° C. to give 12 g (70% yield) of the title compound.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of 2.0 mL (15.9 mmol) of cyclopentylacetic acid in 80 mL of CH2Cl2 at 0° C. was treated with 3.7 mL (33.6 mmol) of N-methyl-morpholine and 2.2 mL (16.9 mmol) of isobutyl chloroformate. After stirring for 20 min, 1.61 g (16.5 mmol) of N,O-dimethyl-hydroxylamine.HCl was added. The reaction was warmed to rt and stirred for 3 h. The reaction was partitioned between 200 mL of EtOAc and 200 mL 2.0 N HCl. After separating the phases, the organic layer was washed with 200 mL of 1.0 N NaHCO3, dried over Na2SO4 and concentrated. Flash chromatography on silica gel using 4:1 v/v hexanes/EtOAc afforded 2.28 g (83%) of the title compound as a colorless oil. RF: 0.27 (4:1 v/v hexanes/ EtOAc). 1H NMR (300 MHz): δ 1.12-1.23 (m, 2H), 1.51-1.89 (m, 6H), 2.28 (m, 1H), 2.44 (d, J=7.5, 2H), 3.18 (s, 3H), 3.67 (s, 3H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2.0 mL (15.9 mmol) of cyclopentylacetic acid in 80 mL of CH2Cl2 at 0° C. was treated with 3.7 mL (33.6 mmol) of N-methyl-morpholine and 2.2 mL (16.9 mmol) of isobutyl chloroformate. After stirring for 20 min, 1.61 g (16.5 mmol) of N,O-dimethylhydroxylamine HCl was added. The reaction was warmed to rt and stirred for 3 h. The reaction was partitioned between 200 mL of EtOAc and 200 mL 2.0 N HCl. After separating the phases, the organic layer was washed with 200 mL of 1.0 N NaHCO3, dried over Na2SO4 and concentrated. Flash chromatography on silica gel using 4:1 v/v hexanes/EtOAc afforded 2.28 g (83%) of the title compound: RF: 0.27 (4:1 v/v hexanes/EtOAc). 1H NMR (300 MHz) δ 1.12-1.23 (m, 2H), 1.51-1.89 (m, 6H), 2.28 (m, 1H), 2.44 (d, J=7.5, 2H), 3.18 (s, 3H), 3.67 (s, 3H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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